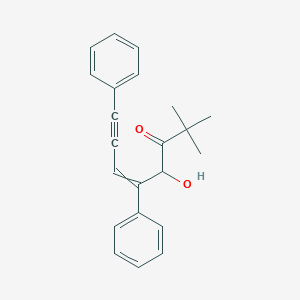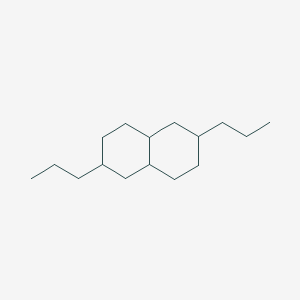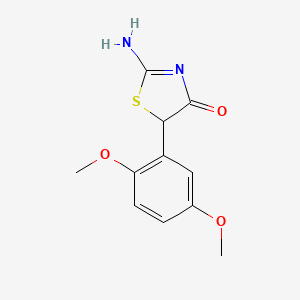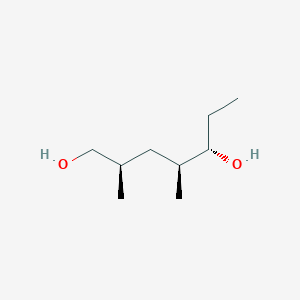
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a complex organic compound with a unique structure that includes both alkyne and enone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be achieved through multiple synthetic routes. One common method involves the use of a base-catalyzed aldol condensation reaction followed by an alkyne formation step. The reaction typically starts with the condensation of an appropriate aldehyde and ketone to form an enone intermediate. This intermediate is then subjected to a Sonogashira coupling reaction to introduce the alkyne functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the Sonogashira coupling reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone functionality can be reduced to form an alcohol or alkane.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted alkynes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
4-Hydroxy-2-quinolone: Exhibits interesting pharmaceutical and biological activities.
2-Hydroxyquinoline: Found in natural sources and used in drug development.
Uniqueness
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is unique due to its combination of alkyne and enone functionalities, which provide it with distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
607740-78-3 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one |
InChI |
InChI=1S/C22H22O2/c1-22(2,3)21(24)20(23)19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-16,20,23H,1-3H3 |
Clé InChI |
BXPUOUCDNKZNDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C(=CC#CC1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)




![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)



![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
